molecular formula C17H15FN2O3S B2703601 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 441291-25-4

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

Cat. No.: B2703601
CAS No.: 441291-25-4
M. Wt: 346.38
InChI Key: TYFCMVKBUPHQGW-HTXNQAPBSA-N
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Description

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic small molecule belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized in medicinal chemistry for their diverse biological activities and are frequently investigated as potential inhibitors of critical cellular signaling pathways . The structural motif of this compound, featuring a benzothiazole core linked to a dimethoxybenzamide group, is of significant interest in oncology research. Molecular hybrids incorporating these pharmacophores are designed to target enzymes like the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in cancers such as breast cancer . Related compounds have demonstrated potent activity by significantly inhibiting EGFR and its downstream PI3K/AKT/mTOR signaling cascade, leading to the induction of apoptosis and cell cycle arrest in proliferating cells . This product is intended for non-human research applications. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-14-5-4-11(18)8-15(14)24-17(20)19-16(21)10-6-12(22-2)9-13(7-10)23-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFCMVKBUPHQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Fluorination and Methylation:

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and heterocyclic derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Impact
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide Benzo[d]thiazole 6-F, 3-CH₃, 3,5-(OCH₃) Enhanced metabolic stability (F), steric bulk (CH₃), electron donation (OCH₃)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole Isoxazole, phenyl Increased π-π stacking (phenyl), potential kinase inhibition (isoxazole)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine Acetyl, methyl, phenyl Improved thermal stability (mp 290°C), dual carbonyl reactivity
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole Phenylacetyl, ethyl carbamate Hydrogen-bonding capacity (NH-triazole), hydrolytic instability (carbamate)
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Pyrazine-benzamide 3-Cl-pyrazine, 3,5-CF₃ High lipophilicity (CF₃), electrophilic reactivity (Cl-pyrazine)
Physicochemical and Spectral Data

Melting Points and Stability

  • The target compound’s benzo[d]thiazole core likely confers moderate thermal stability, comparable to thiadiazole derivatives like 8a (mp 290°C) .
  • Triazole derivatives (e.g., compound 3 ) exhibit lower thermal stability due to carbamate lability .

Spectral Signatures

  • IR Spectroscopy : The target compound’s C=O stretch (~1605–1679 cm⁻¹) aligns with benzamide derivatives (e.g., 8a : 1605 cm⁻¹) . Methoxy groups (C-O) may appear at ~1250 cm⁻¹, distinct from trifluoromethyl (CF₃) stretches (~1150 cm⁻¹) in patent compounds .
  • ¹H-NMR : The 6-F substituent in the target compound would deshield aromatic protons (δ ~7.5–8.5 ppm), similar to fluorinated analogs. Triazole NH protons (δ 13.0 ppm in compound 2 ) are absent in the target compound, simplifying its NMR profile .

Biological Activity

(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.

Chemical Structure

The compound's structure features a benzo[d]thiazole core with a fluorine atom and methoxy groups, contributing to its unique chemical and biological characteristics.

Property Value
IUPAC NameThis compound
Molecular FormulaC16H16FN2O3S
Molecular Weight335.37 g/mol
InChI KeyICMJJRRWMSAXTH-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that benzo[d]thiazole derivatives possess significant biological activities. The following sections detail the specific activities associated with this compound.

Anticancer Activity

Studies have shown that compounds with a benzo[d]thiazole core exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A recent study evaluated the anticancer activity of similar compounds in vitro against breast cancer cell lines. The results indicated that derivatives with methoxy substitutions enhanced cytotoxicity compared to non-substituted analogs, suggesting a structure-activity relationship (SAR) where electron-donating groups improve efficacy .

Antibacterial Activity

The emergence of drug-resistant bacterial strains necessitates the development of new antibacterial agents. Benzo[d]thiazole derivatives have shown promise in this area.

  • Research Findings : In vitro testing demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against pathogenic fungi.

  • Case Study : A study assessing various benzo[d]thiazole derivatives found that compounds with similar structures demonstrated effective antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Inhibition of Topoisomerases : Disruption of DNA replication processes in both bacterial and fungal cells.
  • Membrane Disruption : Interference with microbial cell membranes, leading to cell lysis.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound Activity MIC (µg/mL)
This compoundAntibacterial/Antifungal32 - 64
6-bromobenzo[d]thiazole derivativesCytotoxic/Antibacterial16 - 32
Thiazolo[5,4-d]thiazolesSemiconductors/AnticancerNot applicable

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